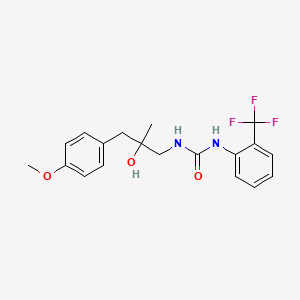
1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H21F3N2O3 and its molecular weight is 382.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogel Formation and Rheology
Research by Lloyd and Steed (2011) explored the formation of hydrogels by a similar urea derivative in various acids at low pH levels. The study found that the morphology and rheology of these gels could be tuned by changing the anion type in the solution, offering a method to adjust the physical properties of the gels for potential applications in drug delivery systems and tissue engineering Lloyd & Steed, 2011.
Synthesis and Characterization
Bonacorso et al. (2003) reported the synthesis of a novel series of pyrimidinones, which involved reactions of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea. This synthetic pathway could potentially be applied to create derivatives of the compound , indicating its versatility in producing bioactive molecules Bonacorso et al., 2003.
Anti-Cancer Applications
A study by Denoyelle et al. (2012) investigated symmetrical N,N'-diarylureas as activators of eIF2α kinase, which could inhibit cancer cell proliferation. This research suggests that certain urea derivatives, including the compound , may have potential applications in developing anti-cancer agents by targeting specific pathways in cancer cells Denoyelle et al., 2012.
Photodegradation and Hydrolysis
Gatidou and Iatrou (2011) explored the photodegradation and hydrolysis of substituted urea and organophosphate pesticides in water. While the specific compound is not directly studied, the findings provide insights into how similar chemical structures could behave in environmental contexts, particularly concerning their stability and degradation pathways Gatidou & Iatrou, 2011.
Anion Recognition and Catalysis
Research into substituted phenyl urea and thiourea derivatives has demonstrated their potential in anion recognition and catalysis. Such studies highlight the chemical versatility and potential utility of urea derivatives in analytical chemistry and catalytic processes Singh et al., 2016.
Properties
IUPAC Name |
1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3/c1-18(26,11-13-7-9-14(27-2)10-8-13)12-23-17(25)24-16-6-4-3-5-15(16)19(20,21)22/h3-10,26H,11-12H2,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRPHXZKDMQYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)NC2=CC=CC=C2C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
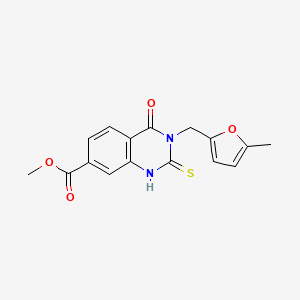
![4-[(1E)-2-(2-ethoxynaphthyl)-1-azavinyl]-5-butyl-1,2,4-triazole-3-thiol](/img/structure/B2435067.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2435068.png)
![1-(7-Amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone](/img/structure/B2435072.png)
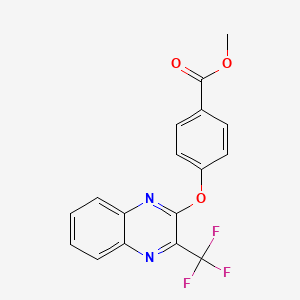

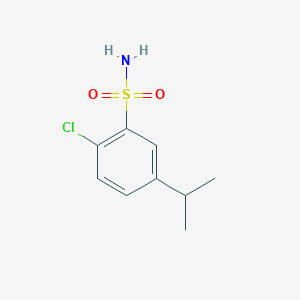
![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2435077.png)
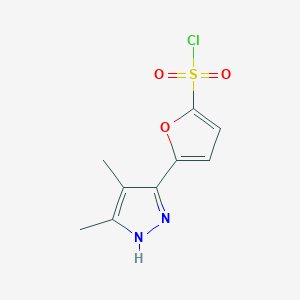
![8-(3-(benzyl(methyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435079.png)
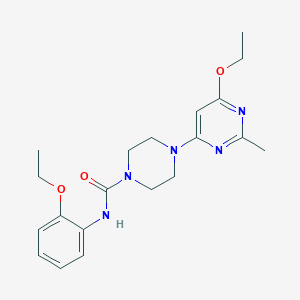

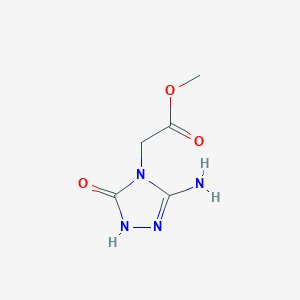
![[(8,8-dimethyl-2-oxo-4-propyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2435089.png)
